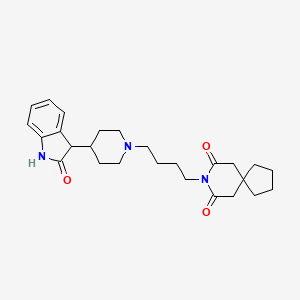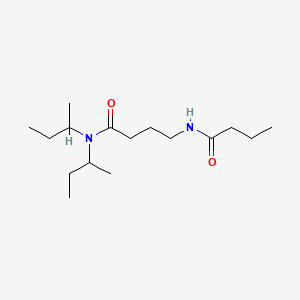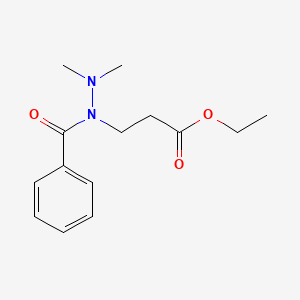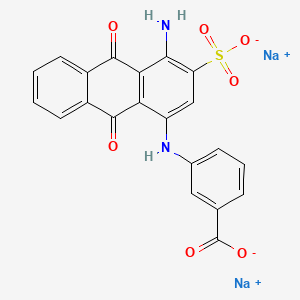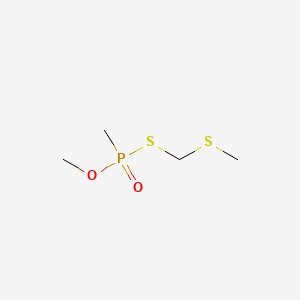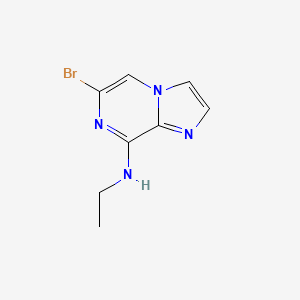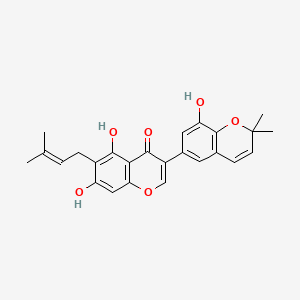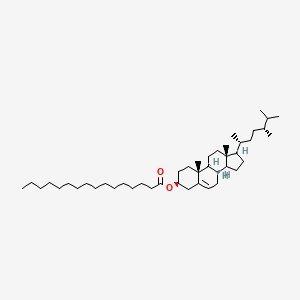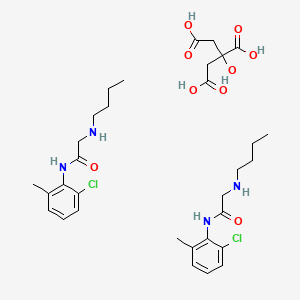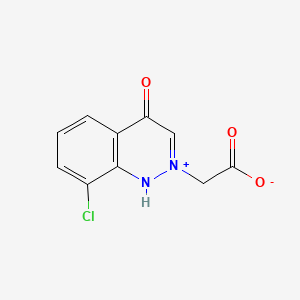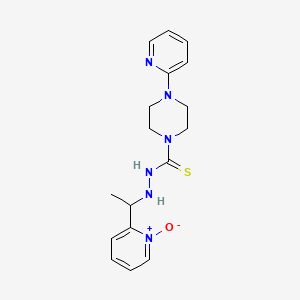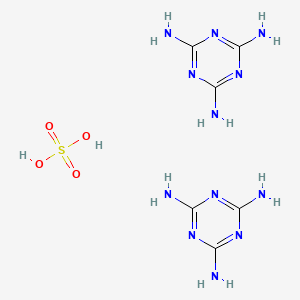
15,16-Dihydro-15-phenyl-17H-cyclopenta(a)phenanthren-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15,16-Dihydro-15-phenyl-17H-cyclopenta(a)phenanthren-17-one is a complex organic compound belonging to the cyclopenta[a]phenanthrene family This compound is characterized by its unique structure, which includes a cyclopenta ring fused to a phenanthrene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 15,16-Dihydro-15-phenyl-17H-cyclopenta(a)phenanthren-17-one can be achieved through various methods. One notable method involves the reduction of the diethyl phosphate derivative of its 11-hydroxy precursor using sodium and liquid ammonia . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to achieve large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
15,16-Dihydro-15-phenyl-17H-cyclopenta(a)phenanthren-17-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert carbonyl groups to alcohols or other reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
15,16-Dihydro-15-phenyl-17H-cyclopenta(a)phenanthren-17-one has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of cyclopenta[a]phenanthrene derivatives.
Biology: Research has explored its potential biological activities, including its interactions with biological macromolecules.
Medicine: The compound’s structure is similar to certain pharmaceutical agents, making it a candidate for drug development studies.
Industry: It may be used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mécanisme D'action
The mechanism of action of 15,16-Dihydro-15-phenyl-17H-cyclopenta(a)phenanthren-17-one involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
15,16-Dihydro-7-methylcyclopenta[a]phenanthren-17-one: This compound has a similar structure but with a methyl group at the 7-position.
15,16-Dihydro-11-methylcyclopenta[a]phenanthren-17-one: Another similar compound with a methyl group at the 11-position.
15,16-Dihydro-11-propoxy-17H-cyclopenta(a)phenanthren-17-one: This compound features a propoxy group at the 11-position.
Uniqueness
15,16-Dihydro-15-phenyl-17H-cyclopenta(a)phenanthren-17-one is unique due to its phenyl group at the 15-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets compared to its analogs.
Propriétés
Numéro CAS |
50558-60-6 |
|---|---|
Formule moléculaire |
C23H16O |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
15-phenyl-15,16-dihydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C23H16O/c24-22-14-21(15-6-2-1-3-7-15)23-19-11-10-16-8-4-5-9-17(16)18(19)12-13-20(22)23/h1-13,21H,14H2 |
Clé InChI |
HJWGEXYENXUNCI-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C(C1=O)C=CC3=C2C=CC4=CC=CC=C43)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


